molecular formula C18H21N3O3 B2696757 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034435-69-1

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2696757
CAS No.: 2034435-69-1
M. Wt: 327.384
InChI Key: XQIOBMKWMMRVPW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyrrolidinyl group, and a methylpyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Methoxyphenylacetic Acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.

    Formation of 3-Methoxyphenylacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction involving the acyl chloride and pyrrolidine.

    Attachment of Methylpyridazinyl Group: The final step involves the reaction of the pyrrolidinyl intermediate with 6-methylpyridazine-3-ol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

    Reduction: Formation of 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
  • 2-(3-Formylphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
  • 2-(3-Methoxyphenyl)-1-(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Uniqueness

2-(3-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, pyrrolidinyl group, and methylpyridazinyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-6-7-17(20-19-13)24-16-8-9-21(12-16)18(22)11-14-4-3-5-15(10-14)23-2/h3-7,10,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIOBMKWMMRVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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